molecular formula C9H6ClNS B186714 4-(4-Chlorophenyl)-1,3-thiazole CAS No. 1826-22-8

4-(4-Chlorophenyl)-1,3-thiazole

Cat. No.: B186714
CAS No.: 1826-22-8
M. Wt: 195.67 g/mol
InChI Key: NHPGTSMKZRIWCJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. Another approach involves the use of 4-chlorophenyl isothiocyanate and α-haloketones, which undergo cyclization to yield the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Chlorophenyl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

  • 4-Chlorophenyl isocyanate
  • Bis(4-chlorophenyl) sulfone
  • 4-Chlorophenyl phosphorodichloridate

Comparison: 4-(4-Chlorophenyl)-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While 4-chlorophenyl isocyanate and bis(4-chlorophenyl) sulfone are primarily used in industrial applications, this compound finds broader use in medicinal chemistry and biological research due to its diverse biological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPGTSMKZRIWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311782
Record name 4-(4-Chlorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-22-8
Record name 4-(4-Chlorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives based on the provided research?

A1: The research focuses on derivatives of this compound, specifically highlighting the compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole []. This derivative has a molecular formula of C15H8Cl2N2O2S []. The crystal structure reveals two molecules per asymmetric unit. Importantly, the research highlights the dihedral angles between the different rings in this structure:

  • 4-chlorophenyl ring and thiazole ring: 7.1° and 7.4° []

Q2: Does the research indicate any potential applications for this compound derivatives?

A2: Yes, the research suggests that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which are structurally related to this compound, could be promising candidates for anti-inflammatory drugs []. This is because they demonstrate direct inhibition of 5-lipoxygenase (5-LOX) [], a key enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Specifically, the derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed potent anti-inflammatory activity as a 5-LOX inhibitor []. While this research doesn't directly test this compound itself, it highlights the potential of this core structure for developing new therapeutics.

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